1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE
Overview
Description
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of adamantyl, piperazinyl, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantyl bromomethyl ketone with piperazine to form an adamantyl-piperazine intermediate. This intermediate is then reacted with 2-mercaptobenzothiazole in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological conditions and infectious diseases.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets in biological systems. The adamantyl moiety is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzothiazole ring is often involved in binding to specific sites on proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and benzothiazole moieties but differ in their substituents, leading to variations in their biological activity.
Adamantyl aryl- and heteroarylpiperazines: These compounds have similar structural features and are studied for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Uniqueness
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE is unique due to the presence of the adamantyl group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for developing new drugs and materials with enhanced performance characteristics.
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS2/c27-21(15-28-22-24-19-3-1-2-4-20(19)29-22)25-5-7-26(8-6-25)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYRFKEMYLLNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3S2)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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